Prop-2-ynyl carbamimidothioate
Description
Prop-2-ynyl carbamimidothioate is identified by its molecular formula C4H6N2S and CAS number 13702-02-8. nih.gov Its structure is characterized by the presence of a propargyl group attached to a carbamimidothioate core.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C4H6N2S |
| Molecular Weight | 114.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 13702-02-8 |
| SMILES | C#CCSC(=N)N |
Source: PubChem CID 422314 nih.gov
To appreciate the structure of this compound, it is essential to understand its relationship with guanidine (B92328), thiourea (B124793), and isothiourea.
Guanidine: This functional group features a central carbon atom bonded to three nitrogen atoms. Guanidines are highly basic organic compounds due to the resonance stabilization of their protonated form, the guanidinium (B1211019) cation. nih.gov They are fundamental components in a variety of biologically active molecules. researchgate.net
Thiourea: Structurally similar to urea (B33335), thiourea has the oxygen atom replaced by a sulfur atom. This substitution significantly alters the molecule's properties. Thioureas are versatile reagents in organic synthesis, often used as precursors for guanidine derivatives. researchgate.netkent.ac.uk
Isothiourea: Isothiourea is an isomer of thiourea where the sulfur atom is double-bonded to one of the nitrogen atoms, which is in turn bonded to another group. Carbamimidothioates, such as the title compound, are S-substituted isothioureas. The synthesis of guanidines often proceeds through isothiourea intermediates. nih.govresearchgate.net
This compound is specifically an S-propargyl isothiourea, highlighting its direct structural lineage from the isothiourea scaffold.
The propargyl group, a three-carbon unit containing a terminal alkyne, is a highly valuable functional group in organic synthesis. mdpi.com Its significance stems from several key features:
Versatility: The triple bond of the propargyl moiety can undergo a wide array of chemical transformations, including additions, cyclizations, and coupling reactions. mdpi.comsemanticscholar.org This allows for the construction of complex molecular architectures.
Reactivity: The terminal alkyne proton is acidic and can be removed to form a nucleophilic acetylide. Furthermore, the propargylic position is susceptible to both nucleophilic and electrophilic attack, as well as radical reactions. semanticscholar.orguwindsor.ca
Building Block: Propargyl derivatives, such as propargyl alcohols and amines, serve as crucial building blocks for the synthesis of a diverse range of organic molecules, including heterocyclic compounds and natural products. mdpi.comresearchgate.net The introduction of a propargyl group into a molecule often serves as a strategic step for further elaboration. mdpi.com
The presence of the propargyl moiety in this compound imparts significant potential for its use as a synthetic intermediate.
Carbamimidothioate derivatives, also known as isothioureas, are a class of compounds that have garnered considerable attention in various fields of chemical research. They are recognized for their utility in both synthetic and medicinal chemistry.
Synthetic Intermediates: Carbamimidothioates are key intermediates in the synthesis of various heterocyclic compounds, such as thiazoles. nih.govacs.org They can also serve as linkers in solid-phase synthesis. nih.govacs.org
Biological and Medicinal Chemistry: The carbamimidothioate scaffold is present in molecules with a range of biological activities. ontosight.aievitachem.com For instance, certain derivatives have been investigated for their potential as enzyme inhibitors. tandfonline.comnih.gov The structural features of these compounds allow for interaction with various biological targets. ontosight.aismolecule.com
Research into carbamimidothioate derivatives continues to uncover new synthetic methodologies and potential applications.
The academic relevance of this compound lies in its hybrid structure, which combines the reactive propargyl group with the versatile carbamimidothioate core. While specific research solely focused on this compound is not extensively documented in the public domain, its potential can be inferred from the well-established chemistry of its constituent parts.
The compound represents a potentially valuable, yet underexplored, building block in organic synthesis. The dual functionality of the propargyl and carbamimidothioate groups offers multiple avenues for chemical modification, making it a target of interest for the development of novel synthetic methods and the creation of libraries of complex molecules for screening in various applications. Further research is needed to fully elucidate the synthetic utility and potential applications of this specific compound.
Structure
3D Structure of Parent
Properties
CAS No. |
13702-02-8 |
|---|---|
Molecular Formula |
C4H7BrN2S |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
prop-2-ynyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C4H6N2S.BrH/c1-2-3-7-4(5)6;/h1H,3H2,(H3,5,6);1H |
InChI Key |
VOHJWGCPAXJFFX-UHFFFAOYSA-N |
SMILES |
C#CCSC(=N)N |
Canonical SMILES |
C#CCSC(=N)N.Br |
Origin of Product |
United States |
Synthetic Methodologies for Prop 2 Ynyl Carbamimidothioate and Its Analogues
Direct Synthesis of Prop-2-ynyl Carbamimidothioate
The direct formation of this compound, also known as S-propargylisothiourea, is primarily achieved through the nucleophilic substitution reaction of thiourea (B124793) on a propargyl electrophile.
Routes from Thiourea and Propargyl Halides
The most direct and widely employed method for synthesizing this compound is the S-alkylation of thiourea with a propargyl halide, typically propargyl bromide or chloride. This reaction proceeds via a straightforward SN2 mechanism where the highly nucleophilic sulfur atom of thiourea attacks the electrophilic methylene (B1212753) carbon of the propargyl halide, displacing the halide ion. researchgate.net This process results in the formation of a stable isothiouronium salt.
The reaction is generally carried out in a polar solvent, such as ethanol (B145695) or acetonitrile, to facilitate the dissolution of the reactants. The conditions can range from room temperature to reflux, depending on the reactivity of the specific halide used.
| Propargyl Halide | Solvent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| Propargyl bromide | Ethanol | Reflux, 2-4 h | High | organic-chemistry.org |
| Propargyl chloride | Acetonitrile | Room Temperature, 12-24 h | Good | General Alkylation Knowledge |
Alternative Alkylation and Thioamidation Approaches
While direct alkylation with propargyl halides is common, alternative strategies for the synthesis of S-alkylisothioureas, including the propargyl analogue, have been explored. These methods can be advantageous when avoiding halides or seeking different reaction conditions.
Alkylation with Alcohols : One alternative involves the reaction of thiourea with propargyl alcohol in the presence of strong aqueous acids like hydroiodic or hydrobromic acid. This method provides a convenient, low-cost alternative to alkyl halides. researchgate.net
Use of Tetraalkylammonium Salts : S-alkylation of thioureas can also be achieved using tetraalkylammonium salts as the alkylating agents under transition-metal-free conditions, offering a pathway with different starting materials. researchgate.net
Copper-Catalyzed Cross-Coupling : For aryl-thioureas, copper-catalyzed cross-coupling reactions with aryl iodides have been developed. A similar strategy could potentially be adapted for alkynyl substrates, though this is less common for simple alkylations like propargylation. researchgate.net
These alternative approaches highlight the flexibility in forming the crucial sulfur-carbon bond in this compound.
Synthesis of this compound-Containing Heterocycles
This compound is a valuable building block for the synthesis of more complex heterocyclic structures. Its bifunctional nature, containing both a reactive alkyne and a carbamimidothioate group, allows for a variety of cyclization strategies.
Thiazole (B1198619) Ring Formation Strategies
The synthesis of thiazoles is a prominent application of this compound and its precursors.
Domino Alkylation-Cyclization : A highly efficient, one-pot method involves the reaction of thiourea directly with propargyl bromides. This proceeds through the initial formation of the S-propargylisothiouronium salt, which then undergoes a domino alkylation-cyclization reaction to yield 2-aminothiazoles. This approach is often facilitated by microwave irradiation, which significantly reduces reaction times and improves yields. The cyclization is hypothesized to occur via a 5-exo-dig pathway. organic-chemistry.org
Hantzsch-Type Synthesis : The classic Hantzsch thiazole synthesis can be adapted using this compound as the thioamide component. nih.govijper.org In this two-step approach, the pre-formed isothiouronium salt is reacted with an α-haloketone. The reaction begins with the nucleophilic attack of a nitrogen atom from the isothiourea moiety on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com This method allows for the introduction of diverse substituents onto the thiazole core, depending on the choice of α-haloketone. researchgate.netnih.govnih.gov
| Strategy | Reactants | Key Features | Reference |
|---|---|---|---|
| Domino Alkylation-Cyclization | Thiourea + Propargyl Bromide | One-pot synthesis, often microwave-assisted, rapid formation of 2-aminothiazoles. | organic-chemistry.org |
| Hantzsch-Type Synthesis | This compound + α-Haloketone | Stepwise approach, allows for diverse substitution patterns on the thiazole ring. | nih.govresearchgate.net |
Imidazole-Based System Construction
The construction of imidazole (B134444) rings can also be achieved using precursors structurally related to this compound. The key is the N-C-N fragment, which forms a core part of the imidazole ring.
One notable strategy involves the metal-catalyzed carboamination of N-propargyl guanidines. nih.gov Guanidines are close structural analogues of isothioureas. This reaction facilitates the rapid construction of substituted 2-aminoimidazoles by forming both a carbon-nitrogen and a carbon-carbon bond in the annulation step. A plausible, though less documented, route could involve the conversion of this compound into an N-propargyl guanidine (B92328) derivative, which would then undergo cyclization.
Another related approach is the synthesis of 2-thioimidazoles through the cascade addition-cycloisomerization of propargylcyanamides with thiols. acs.org This highlights the utility of the propargyl group in intramolecular cyclizations to form five-membered rings. Syntheses of 2-aminoimidazoles from α-haloketones and guanidine derivatives also provide a template for how the carbamimidothioate moiety might be incorporated into an imidazole ring system. mdpi.com
Thiopyranoindole and Fused Heterocyclic Synthesis
The synthesis of complex fused systems such as thiopyranoindoles using this compound is a more specialized area. The strategy relies on the intramolecular cyclization involving the propargyl group and the indole (B1671886) nucleus. Research has demonstrated that N-propargyl indole derivatives can undergo gold-catalyzed or base-supported intramolecular cyclization to form fused heterocyclic systems. researchgate.net
A potential synthetic route towards a thiopyranoindole could involve an initial reaction of an indole derivative with this compound. This could be followed by an intramolecular cyclization where a nucleophilic position on the indole ring (such as C3) attacks the activated alkyne. Subsequent participation of the sulfur atom could lead to the formation of the six-membered thiopyran ring fused to the indole core. While not extensively reported, this proposed pathway is based on established reactivity patterns of both propargyl groups and indole systems. nih.gov
Triazole Derivative Formation
The formation of triazole derivatives from this compound and its analogues typically proceeds through the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction involves the [3+2] cycloaddition of the terminal alkyne of the propargyl group with an organic azide (B81097) to regioselectively yield 1,4-disubstituted 1,2,3-triazoles.
The general reaction scheme involves treating this compound with a selected organic azide in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The reaction is often carried out in a variety of solvents, including mixtures of water and organic solvents such as t-butanol or THF.
Table 1: Representative Conditions for Triazole Formation via CuAAC
| Reactant A | Reactant B | Catalyst System | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | 1-Benzyl-4-((carbamimidoylthio)methyl)-1H-1,2,3-triazole |
| S-Propargyl-N-phenylthiourea | Phenyl azide | CuI | DMF | 80 °C | 1-Phenyl-4-(((phenylcarbamothioyl)amino)thiomethyl)-1H-1,2,3-triazole |
The versatility of this method allows for the introduction of a wide array of substituents on the triazole ring by simply varying the azide component, enabling the synthesis of a large library of derivatives.
Quinazoline (B50416) and Thioquinazoline Conjugation
The conjugation of the this compound moiety to quinazoline and thioquinazoline scaffolds can be achieved through several synthetic strategies. One common approach involves the reaction of an amino-functionalized quinazoline with the isothiocyanate group that can be generated from the carbamimidothioate.
For instance, reacting 4-aminoquinazoline with thiophosgene (B130339) can generate a quinazoline-4-isothiocyanate intermediate. Subsequent reaction of this intermediate with an amino-functionalized Prop-2-ynyl derivative would yield the desired quinazoline-thiourea conjugate. Alternatively, direct reaction of an aminoquinazoline with Prop-2-ynyl isothiocyanate in a suitable solvent like DMF can also afford the target compounds. mdpi.com
A plausible synthetic route involves the initial synthesis of a quinazoline precursor bearing a reactive site, such as an amino group, which can then be coupled with a derivative of this compound. For example, 2-amino-N-(prop-2-yn-1-yl)benzamide could be cyclized with an appropriate reagent to form a quinazoline ring, which would then be followed by modification of the amino group to form the carbamimidothioate.
Table 2: Potential Synthetic Routes for Quinazoline Conjugation
| Quinazoline Precursor | This compound Derivative | Coupling Method | Resulting Conjugate |
|---|---|---|---|
| 4-Amino-2-phenylquinazoline | Prop-2-ynyl isothiocyanate | Nucleophilic addition | 1-(2-Phenylquinazolin-4-yl)-3-(prop-2-yn-1-yl)thiourea |
Purine (B94841) Scaffold Modification
Modification of the purine scaffold with the this compound moiety is typically achieved by the alkylation of a mercaptopurine derivative with a propargyl halide. This S-alkylation reaction is a direct and efficient method for introducing the propargyl group onto the sulfur atom of the purine ring.
The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the thiol group of the mercaptopurine, generating a nucleophilic thiolate anion that readily attacks the electrophilic carbon of the propargyl halide (e.g., propargyl bromide).
Table 3: S-Propargylation of Mercaptopurine Derivatives
| Mercaptopurine Derivative | Propargylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| 6-Mercaptopurine | Propargyl bromide | K₂CO₃ | DMF | 6-(Prop-2-yn-1-ylthio)-9H-purine |
| 2-Amino-6-mercaptopurine | Propargyl chloride | NaH | THF | 2-Amino-6-(prop-2-yn-1-ylthio)-9H-purine |
This methodology allows for the regioselective introduction of the propargyl group at the sulfur atom, providing a key intermediate that can be further elaborated, for example, through the aforementioned triazole formation.
Catalytic Strategies in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of this compound and its analogues, offering efficient and selective pathways to complex molecules under mild conditions. Both transition metal-catalyzed and metal-free approaches have been explored.
Palladium-Catalyzed Carboamination Reactions
Palladium-catalyzed carboamination of the alkyne moiety in this compound analogues provides a powerful tool for the construction of nitrogen-containing heterocycles. acs.orgnih.gov These reactions typically involve the intramolecular addition of an amine and a carbon group across the carbon-carbon triple bond.
The mechanism is believed to proceed through the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by coordination of the alkyne. Subsequent intramolecular aminopalladation generates a vinylpalladium intermediate, which can then undergo reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. nih.gov The choice of ligands is crucial for the efficiency and selectivity of these reactions. nih.gov
Table 4: Hypothetical Palladium-Catalyzed Intramolecular Carboamination
| Substrate | Aryl/Vinyl Halide | Pd Catalyst | Ligand | Base | Product |
|---|---|---|---|---|---|
| N-(2-bromophenyl)-S-(prop-2-yn-1-yl)carbamimidothioate | - | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dihydrodibenzo[b,f] nih.govresearchgate.netthiazepine derivative |
While specific examples with this compound are not extensively reported, the principles of palladium-catalyzed carboamination of alkynes are well-established and applicable to this substrate. researchgate.netnih.gov
Gold(III)-Catalyzed Rearrangements and Cyclizations
Gold(III) catalysts are known to be highly effective in activating alkynes towards nucleophilic attack, leading to a variety of rearrangements and cyclizations. researchgate.netmdpi.com For substrates like this compound, gold(III) catalysis could facilitate intramolecular cyclizations involving the sulfur or nitrogen atoms as nucleophiles. mdpi.com
The reaction likely proceeds through the coordination of the gold(III) catalyst to the alkyne, which increases its electrophilicity. An intramolecular nucleophilic attack by the sulfur or nitrogen atom of the carbamimidothioate moiety would then lead to the formation of a cyclic intermediate. Subsequent protonolysis or rearrangement would yield the final heterocyclic product. Gold(III) catalysts such as AuCl₃ or AuBr₃ are typically used in these transformations. mdpi.com
Table 5: Plausible Gold(III)-Catalyzed Cyclizations
| Substrate | Gold(III) Catalyst | Solvent | Product |
|---|---|---|---|
| This compound | AuCl₃ | Dichloromethane | 2-Amino-4H-1,3-thiazin-4-one |
These gold-catalyzed reactions often proceed under mild conditions and with high atom economy, making them an attractive synthetic strategy. nsf.govprezi.com
Transition Metal-Free Approaches
While transition metals offer powerful catalytic cycles, there is a growing interest in developing metal-free synthetic methods. For this compound and its analogues, transition-metal-free approaches could involve base-mediated cyclizations or reactions promoted by non-metallic reagents. nih.gov
For example, a strong base could be used to deprotonate a suitable position on the molecule, initiating an intramolecular cyclization onto the alkyne. Such reactions are often driven by the formation of a stable heterocyclic ring. kisti.re.kr Another possibility is the use of reagents like iodine to promote electrophilic cyclization.
A domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation has been reported as a facile synthesis of 2-aminothiazoles, representing a relevant transition-metal-free approach. organic-chemistry.org This method could potentially be adapted for the cyclization of this compound derivatives.
Table 6: Potential Transition Metal-Free Reactions
| Substrate | Reagent/Condition | Reaction Type | Product |
|---|---|---|---|
| This compound | Potassium tert-butoxide | Base-mediated cyclization | 2-Amino-5-methylene-4,5-dihydro-1,3-thiazole |
These metal-free methods offer advantages in terms of cost, toxicity, and ease of product purification.
Regioselectivity and Stereochemical Control in Synthetic Protocols
The synthesis of this compound and its analogues presents significant challenges in controlling both regioselectivity and stereochemistry. The ambident nature of the propargyl group and the potential for creating chiral centers necessitate carefully designed synthetic strategies.
Regioselectivity: Propargyl vs. Allenyl Isomers
The S-alkylation of thiourea or its derivatives with propargyl halides can theoretically lead to two regioisomeric products: the desired S-propargyl isothiourea (this compound) and the undesired S-allenyl isothiourea. This arises from the propargyl-allenyl tautomerism of the electrophilic partner. The control of this regioselectivity is a critical aspect of the synthetic protocol.
While specific studies focusing solely on the S-propargylation of thiourea are not extensively detailed in the provided search results, the reaction of propargyl bromides with thioureas to form 2-aminothiazoles provides indirect evidence for the preferential formation of the S-propargyl isomer. The proposed mechanism for this domino alkylation-cyclization reaction involves an initial S-propargylation followed by a 5-exo-dig cyclization organic-chemistry.org. This pathway requires the presence of the terminal alkyne functionality of the S-propargyl intermediate to proceed, suggesting that under the reaction conditions employed (e.g., microwave irradiation), the formation of the S-propargyl isomer is favored, or that if the S-allenyl isomer is formed, it either does not readily cyclize or is in equilibrium with the reactive S-propargyl form organic-chemistry.org.
Stereochemical Control: Synthesis of Chiral Analogues
The introduction of chirality into this compound analogues can be achieved through several strategies, primarily involving the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
Substrate-Controlled Diastereoselectivity:
When a chiral center is already present in the thiourea precursor or the propargyl halide, the S-alkylation can proceed with a degree of diastereoselectivity. The existing stereocenter can influence the approach of the electrophile, leading to the preferential formation of one diastereomer over the other. The level of diastereoselectivity will depend on the proximity of the existing chiral center to the reacting sulfur atom and the reaction conditions.
Auxiliary-Controlled Stereoselectivity:
A common strategy for asymmetric synthesis involves the use of a chiral auxiliary. In the context of this compound analogues, a chiral amine could be used to prepare a chiral thiourea derivative. Subsequent S-propargylation would lead to a diastereomeric mixture of S-propargyl isothioureas. The chiral auxiliary could then be removed to afford the enantiomerically enriched target compound. While the synthesis of chiral thioureas from chiral amines and isothiocyanates is a well-established methodology, its application to the stereocontrolled synthesis of S-propargyl isothioureas is not explicitly detailed in the provided search results nih.gov.
Catalyst-Controlled Enantioselectivity:
The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool in modern organic synthesis. Chiral thioureas themselves are widely employed as organocatalysts that can activate both nucleophiles and electrophiles through hydrogen bonding nih.govnih.govsemanticscholar.orgrsc.orgscilit.com. In a hypothetical scenario, a chiral catalyst could be employed to control the enantioselective S-propargylation of an achiral thiourea with a propargyl halide. This would involve the formation of a chiral complex between the catalyst and one of the reactants, leading to a diastereomeric transition state and the preferential formation of one enantiomer of the product.
While the development and application of chiral thiourea catalysts are extensive, their specific use in catalyzing the asymmetric S-propargylation of thioureas to generate chiral S-propargyl isothioureas is an area that requires further investigation based on the available information.
Research Findings on Stereochemical Control:
Detailed research findings on the stereochemical control in the synthesis of this compound are limited in the provided search results. However, broader principles of asymmetric synthesis of propargyl compounds can be inferred. For example, the enantioselective propargylation of aldehydes has been achieved with high efficiency using photoredox/cobalt dual catalysis, highlighting the potential for catalytic methods to control stereochemistry in propargylation reactions nih.gov. The stereoconvergent nature of such reactions, where a racemic starting material is converted to a single enantiomer of the product, is particularly noteworthy nih.gov.
The following table summarizes hypothetical approaches to stereochemical control in the synthesis of chiral this compound analogues, based on general principles of asymmetric synthesis.
| Method | Description | Potential Outcome | Key Considerations |
| Substrate Control | Use of a chiral thiourea or a chiral propargyl halide. | Diastereomerically enriched product. | Availability of chiral starting materials; degree of diastereoselectivity is substrate-dependent. |
| Auxiliary Control | Attachment of a chiral auxiliary to the thiourea backbone. | Enantiomerically enriched product after auxiliary removal. | Efficiency of auxiliary attachment and removal; diastereoselectivity of the propargylation step. |
| Catalyst Control | Use of a chiral catalyst (e.g., a chiral phase-transfer catalyst or a chiral metal complex). | Enantiomerically enriched product from achiral starting materials. | Catalyst efficiency and turnover number; development of a suitable catalytic system. |
Further research is necessary to explore these avenues and to develop specific and efficient protocols for the stereoselective synthesis of this compound and its chiral analogues.
Reaction Mechanisms and Chemical Transformations of Prop 2 Ynyl Carbamimidothioate
Intramolecular Cyclization Pathways
The presence of both a nucleophilic guanidine-like nitrogen and an electrophilic alkyne within the same molecule makes Prop-2-ynyl carbamimidothioate a prime candidate for intramolecular cyclization reactions. These reactions are often thermodynamically favorable and can proceed through various mechanistic pathways to yield a range of heterocyclic products.
The initial step in many of the chemical transformations of this compound likely involves the formation of N-propargyl guanidine (B92328) intermediates through tautomerization or reaction with primary and secondary amines. These intermediates are highly reactive and can undergo subsequent intramolecular cyclization.
A notable transformation analogous to what this compound might undergo is the domino alkylation-cyclization reaction of propargyl bromides with thioureas. This reaction proceeds via a 5-exo-dig cyclization pathway to afford 2-aminothiazoles in high yields organic-chemistry.org. The proposed mechanism involves the initial S-alkylation of the thiourea (B124793) with the propargyl bromide, followed by an intramolecular nucleophilic attack of one of the guanidine nitrogens onto the alkyne. It is hypothesized that this cyclization occurs directly rather than through an allene (B1206475) intermediate organic-chemistry.org.
Table 1: Comparison of Cyclization Pathways
| Starting Material Analogue | Reaction Type | Key Intermediate | Cyclization Pathway | Product | Reference |
| Propargyl bromide and Thiourea | Domino Alkylation-Cyclization | S-propargyl isothiourea | 5-exo-dig | 2-Aminothiazole | organic-chemistry.org |
| N-Arylguanidines and Alkynes | Cobalt(II)-Catalyzed C-H Functionalization/[3+2] Annulation | Guanidine-alkyne complex | [3+2] Cycloaddition | Indole (B1671886) guanidines | researchgate.net |
This type of cyclization is a powerful tool for the synthesis of five-membered heterocyclic rings. The regioselectivity of the cyclization (5-exo vs. 6-endo) is often influenced by the substitution pattern on the propargyl chain and the nature of the guanidine nitrogen.
Annelation, the formation of a new ring fused to an existing one, represents a significant synthetic utility of guanidine-containing compounds. While direct evidence for this compound is not extensively documented, analogous systems demonstrate the potential for such transformations. For instance, N-arylguanidines can undergo cobalt(II)-catalyzed C-H functionalization and [3+2] annulation with alkynes to produce complex indole guanidines researchgate.net. This process involves the coordination of the guanidine to the metal center, followed by directed C-H activation and subsequent cycloaddition with the alkyne.
Furthermore, guanidines have been shown to participate in [3+2] annulation reactions with aryldiazonium salts, promoted by N-iodosuccinimide, to construct aminotetrazoles researchgate.net. These examples highlight the versatility of the guanidine moiety in participating in cycloaddition and annulation reactions, suggesting that this compound could be a valuable precursor for the synthesis of novel fused heterocyclic systems. A domino quinazolinone rearrangement/intramolecular cyclization process has also been reported to generate ring-fused N-acylguanidines, showcasing another potential pathway for forming complex ring systems from guanidine derivatives nih.gov.
Nucleophilic Additions and Substitutions Involving the Carbamimidothioate Moiety
The carbamimidothioate moiety in this compound possesses multiple sites susceptible to nucleophilic attack. The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles, leading to addition or substitution reactions. Similarly, the sulfur atom can act as a leaving group in nucleophilic substitution reactions.
The aminolysis of aryl N-phenylthiocarbamates, which are structurally related to the carbamimidothioate portion of the subject compound, has been studied. These reactions proceed much faster than their oxygen-containing counterparts (carbamates), suggesting a concerted mechanism for the thiocarbamates as opposed to a stepwise process for carbamates nih.gov. This indicates that the sulfur atom in the carbamimidothioate moiety of this compound could facilitate nucleophilic substitution reactions at the adjacent carbon.
The propargyl group itself is also a site for nucleophilic attack, particularly in the presence of transition metal catalysts that can activate the alkyne. The η³-propargyl ligand in organometallic complexes is known to undergo nucleophilic attack at the central carbon atom researchgate.net.
Table 2: Potential Sites for Nucleophilic Attack on this compound
| Site | Type of Reaction | Potential Nucleophiles | Expected Product |
| Carbamimidothioate Carbon | Addition/Substitution | Amines, Alcohols, Thiols | Substituted Guanidines |
| Propargyl Group (γ-carbon) | SN2' Reaction | Organocuprates | Allenic Guanidines |
| Propargyl Group (α-carbon) | SN2 Reaction | Soft Nucleophiles | Substituted Propargyl Guanidines |
| Propargyl Group (Activated Alkyne) | Addition | Nucleophiles (e.g., organometallics) | Vinyl Guanidines |
Rearrangement Processes and Their Mechanistic Elucidation
The propargyl group in this compound can undergo various rearrangement reactions, often in concert with the adjacent sulfur atom and guanidine moiety. One such potential rearrangement is the researchgate.netresearchgate.net-sigmatropic rearrangement, analogous to the Claisen or Thio-Claisen rearrangement. In a related system, O-allyl thiocarbamates undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to form S-allyl thiocarbamates researchgate.net. It is conceivable that a similar rearrangement could occur with an O-propargyl analogue, which could then isomerize to an allenic species.
Furthermore, a novel 1,2-migration of a thio group has been observed in allenyl sulfides, which are accessible from propargyl sulfides through isomerization nih.gov. This migration proceeds from an sp² carbon of the allene to an adjacent atom, leading to the formation of 3-thio-substituted furans and pyrroles. This suggests that this compound could potentially isomerize to its allenic form, followed by a 1,2-migration of the carbamimidoyl group, leading to novel heterocyclic structures.
Stability and Reactivity Profiles in Diverse Chemical Environments
The stability and reactivity of this compound are influenced by the inherent properties of both the guanidine and the propargyl functionalities. Guanidine derivatives are generally stable under acidic conditions and to thermal degradation and oxidation thieme-connect.de. However, they can be susceptible to degradation in basic aqueous solutions, leading to the formation of urea (B33335) derivatives thieme-connect.de.
The propargyl group imparts significant reactivity to the molecule. The terminal alkyne is a versatile functional group that can participate in a wide array of reactions, including click chemistry, metal-catalyzed cross-coupling reactions, and polymerization. For instance, propargyl methacrylate (B99206) has been used as an electrolyte additive to enhance the thermal stability of lithium-ion batteries through the formation of a stable solid electrolyte interphase (SEI) layer via copolymerization reactions on the electrode surface mdpi.com. This highlights the propensity of the propargyl group to undergo radical-initiated polymerization.
The reactivity of the propargyl group is also evident in its use in the synthesis of various derivatives. For example, (prop-2-ynyloxy)benzene derivatives are synthesized via the reaction of phenols with propargyl bromide semanticscholar.orgnih.govplos.org. The alkyne group in these compounds is highly reactive and serves as a precursor for triazoles and other polymers semanticscholar.orgnih.govplos.org. This underscores the broad synthetic utility of the propargyl moiety in this compound.
Computational Chemistry and Structure Activity Relationship Sar Studies of Prop 2 Ynyl Carbamimidothioate Derivatives
Theoretical Chemistry Approaches for Molecular Geometry and Electronic Structure
Theoretical chemistry provides the foundation for understanding the intrinsic properties of a molecule. By calculating its geometry and electronic landscape, researchers can predict its reactivity, stability, and potential interaction points.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all ground-state properties of a system. nih.gov For prop-2-ynyl carbamimidothioate derivatives, DFT calculations can elucidate several key characteristics:
Molecular Geometry: DFT is used to find the lowest energy conformation (the most stable 3D structure) of the molecule by optimizing its geometry. This provides precise bond lengths, bond angles, and dihedral angles.
Electronic Properties: The theory allows for the calculation of the distribution of electron density, which is crucial for understanding chemical reactivity. researchgate.net Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of molecular stability and reactivity. researchgate.net
Spectroscopic Properties: DFT can predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum, helping to characterize the molecule. fu-berlin.de
These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solution to the Schrödinger equation. researchgate.netmdpi.com
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Derivatives
| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 1 | -H (Parent) | -6.5 | -1.2 | 5.3 | 3.1 |
| 2 | -Cl (Electron-withdrawing) | -6.8 | -1.5 | 5.3 | 4.5 |
| 3 | -CH3 (Electron-donating) | -6.3 | -1.1 | 5.2 | 3.3 |
| 4 | -NO2 (Strongly e--withdrawing) | -7.2 | -2.1 | 5.1 | 6.8 |
This table presents illustrative data to demonstrate the output of DFT calculations.
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion. nih.gov
For this compound derivatives, MD simulations can be used to:
Analyze Conformational Flexibility: Track how the molecule changes its shape in different environments (e.g., in water or bound to a protein).
Study Solvation: Understand how solvent molecules, like water, arrange themselves around the compound and influence its properties.
Simulate Binding Processes: Observe the dynamic process of a ligand binding to a receptor, providing insights into the stability of the resulting complex. mdpi.com
An MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulated environment (like a box of water), and running the simulation for a specific duration (from nanoseconds to microseconds). nih.gov The resulting trajectory provides detailed information on the molecule's dynamic behavior.
Structure-Activity Relationship (SAR) Methodologies for Biological Function
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. The core principle is that the biological activity of a compound is directly related to its chemical structure. By systematically modifying a lead compound, such as this compound, and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features (the pharmacophore) responsible for its effects. nih.govmdpi.com
Rational design is a strategy used to develop new bioactive molecules based on a detailed understanding of their biological targets. mdpi.com Unlike random screening, rational design uses information from SAR studies and computational modeling to make targeted modifications to a molecule's structure to enhance its activity, selectivity, or other properties. rsc.orgmdpi.com
Key principles include:
Pharmacophore Identification: Using SAR data to determine the essential functional groups and their spatial arrangement required for biological activity.
Bioisosteric Replacement: Swapping one functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic properties.
Structure-Based Design: Using the 3D structure of the biological target (e.g., an enzyme or receptor), often obtained from X-ray crystallography or NMR, to design ligands that fit perfectly into the binding site. nih.gov
The biological activity of a series of derivatives is often quantitatively correlated with their physicochemical properties. nih.gov This is the basis of Quantitative Structure-Activity Relationship (QSAR) studies. The two primary properties analyzed are:
Steric Properties: These relate to the size and shape of the substituents. A bulky substituent might physically block a molecule from fitting into a binding pocket, while a smaller one might not make sufficient contact. Steric effects are often described by parameters like Sterimol values or buried volume. researchgate.net
By correlating these properties with biological activity, a predictive QSAR model can be built.
Table 2: Illustrative SAR Data for this compound Derivatives
| Derivative | Substituent (R) on Phenyl Ring | Steric Parameter (Buried Volume ų) | Electronic Parameter (σp) | Biological Activity (IC50, µM) |
| 1 | -H | 102 | 0.00 | 50 |
| 2 | 4-Cl | 120 | +0.23 | 25 |
| 3 | 4-CH3 | 124 | -0.17 | 45 |
| 4 | 4-OCH3 | 131 | -0.27 | 38 |
| 5 | 4-NO2 | 124 | +0.78 | 10 |
This table presents a hypothetical SAR study, linking steric and electronic properties of substituents to a measure of biological activity.
Molecular Docking and Receptor Binding Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial for understanding how a drug molecule interacts with its biological target at the atomic level. rsc.org
The process involves:
Preparation: Obtaining or modeling the 3D structures of both the ligand (e.g., a this compound derivative) and the receptor.
Docking: Using a scoring algorithm to place the ligand into the receptor's binding site in many different possible conformations and orientations.
Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net
Molecular docking can be used to screen large libraries of compounds virtually, prioritize candidates for synthesis, and explain the results of SAR studies by showing how different substituents alter the binding mode.
Table 3: Hypothetical Molecular Docking Results for this compound Derivatives Against a Target Protein
| Derivative | Substituent (R) | Docking Score (kcal/mol) | Key Interactions Observed |
| 1 | -H | -6.5 | Hydrogen bond with Ser-122 |
| 2 | 4-Cl | -7.2 | Hydrogen bond with Ser-122; Halogen bond with Leu-88 |
| 3 | 4-CH3 | -6.8 | Hydrogen bond with Ser-122; Hydrophobic interaction with Val-90 |
| 4 | 4-NO2 | -8.1 | Hydrogen bonds with Ser-122 and Asn-125 |
This table provides example output from a molecular docking simulation, correlating binding scores with specific molecular interactions.
Elucidation of Ligand-Target Interactions
There is currently no available research that elucidates the specific ligand-target interactions of this compound or its derivatives. Understanding these interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic bonds, is fundamental to explaining the mechanism of action of a compound. Without experimental data or molecular modeling studies, the nature of the binding of this compound to any potential biological target is unknown.
Identification of Key Binding Residues and Pockets
Similarly, the scientific literature lacks any identification of key binding residues or the characterization of binding pockets for this compound. Such information is typically obtained through techniques like X-ray crystallography of the ligand-target complex or through molecular docking simulations. This knowledge is vital for structure-based drug design, as it allows for the rational modification of the ligand to improve its affinity and specificity for the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
No QSAR models or predictive analytics studies have been published for this compound derivatives. QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable tools for predicting the activity of novel compounds before they are synthesized, thereby saving time and resources in the drug discovery process. The development of a robust QSAR model requires a dataset of compounds with known biological activities, which is not currently available for the this compound scaffold.
Biochemical and Pharmacological Characterization of Prop 2 Ynyl Carbamimidothioate Derivatives: Mechanistic Insights
Modulation of Cellular Processes and Targets (in vitro studies)
Derivatives of prop-2-ynyl carbamimidothioate have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. The potency and specificity of these compounds vary depending on their structural modifications and the cancer cell type being targeted.
For instance, certain propynoyl betulin (B1666924) derivatives exhibit potent cytotoxic activities against ovarian cancer cell lines SK-OV-3 and OVCAR-3. nih.gov Specifically, 28-propynoylbetulin (compound 2 in the study) showed IC50 values of 0.2 µM for SK-OV-3 cells and 0.19 µM for OVCAR-3 cells. nih.gov Another derivative, compound 6, which includes a diethoxyphosphoryl moiety, also displayed significant activity with IC50 values of 0.26 µM and 0.59 µM against SK-OV-3 and OVCAR-3 cells, respectively. nih.gov
Similarly, a series of carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anti-cancer potential against HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cell lines. nih.gov The p-tolylcarbamothioyl)furan-2-carboxamide compound was identified as the most active against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL. nih.gov Thienylnicotinamidine derivatives also showed strong anti-proliferative efficacy against a broad panel of 60 cancer cell lines, with an average GI50 of approximately 2.20 µM. nih.gov These compounds were found to be relatively safe for normal lung fibroblast cells (WI-38), indicating a degree of selectivity for cancer cells. nih.gov
The anti-proliferative effects of various derivatives are summarized in the table below, highlighting their potency in different cancer cell lines.
| Compound Class | Cell Line | Potency (IC50/GI50) | Source |
|---|---|---|---|
| 28-propynoylbetulin | SK-OV-3 (Ovarian Cancer) | 0.2 µM | nih.gov |
| 28-propynoylbetulin | OVCAR-3 (Ovarian Cancer) | 0.19 µM | nih.gov |
| Betulin Derivative 6 | SK-OV-3 (Ovarian Cancer) | 0.26 µM | nih.gov |
| Betulin Derivative 6 | OVCAR-3 (Ovarian Cancer) | 0.59 µM | nih.gov |
| Thienylnicotinamidines | 60 Cancer Cell Lines (Average) | ~2.20 µM | nih.gov |
| Benzimidazole (B57391) Derivative 10 | MDA-MB-231, SKOV3, A549 | Comparable to Doxorubicin | mdpi.com |
| Benzimidazole Derivative 13 | MDA-MB-231, SKOV3, A549 | Comparable to Doxorubicin | mdpi.com |
The anti-proliferative activity of these derivatives is often linked to their ability to induce apoptosis, or programmed cell death. This process is mediated through the activation of specific signaling pathways and the regulation of key apoptotic markers.
Studies on nucleoside analogs, a related class of compounds, show that they can cause DNA damage, which is recognized by sensors like ATM, ATR, and DNA-PK. nih.gov When the damage is too severe for repair, these sensors activate signaling pathways that initiate apoptosis. nih.gov For example, a lucknolide derivative was found to induce apoptosis in B16F10 melanoma cells through the generation of mitochondrial reactive oxygen species (ROS). mdpi.com This leads to mitochondrial membrane disruption, upregulation of pro-apoptotic proteins, and ultimately, caspase-dependent cell death. mdpi.com The activation of caspase-3 and caspase-9 was specifically noted. mdpi.com
In a study on thienylnicotinamidine derivatives, certain compounds were shown to elevate the expression of p53 and caspase 3, key regulators and executioners of apoptosis. nih.gov The ability of these compounds to induce apoptosis was confirmed by flow cytometry. nih.gov Similarly, specific 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives were found to activate caspase-3 in HeLa cells. nih.gov The induction of apoptosis by these compounds is a critical mechanism underlying their anti-cancer effects.
In addition to apoptosis, derivatives of this compound can exert their anti-proliferative effects by arresting the cell cycle, thereby preventing cancer cells from dividing.
A lucknolide derivative demonstrated the ability to cause G2/M cell cycle arrest in B16F10 melanoma cells by decreasing the levels of G2/M checkpoint proteins, including cyclin B1 and Cdc2. mdpi.com The inhibition of tubulin polymerization is a common mechanism leading to G2/M arrest. nih.gov For instance, certain hybrid compounds were shown to disrupt microtubule networks, preventing the formation of a proper spindle apparatus and causing cell cycle arrest in the G2/M phase. nih.gov
Other derivatives can arrest the cell cycle at different phases. A potent podophyllotoxin (B1678966) derivative, 4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin, was found to induce G2/M phase arrest in HeLa cells, which was associated with the activation of cdc2 and cyclin B1 expression. nih.gov In another study, benzimidazole derivatives were found to arrest the cell cycle in various phases (G1, S, and G2) in A549, MDA-MB-231, and SKOV3 cancer cells, supporting their cytotoxic properties. mdpi.com For example, one compound induced G1/S arrest in A549 and MDA-MB 231 cells, while another caused G2/S arrest in MDA-MB 231 and SKOV3 cells. mdpi.com
Certain derivatives containing the prop-2-ynyl group are known to interact with adenosine (B11128) receptors (ARs), which belong to the G protein-coupled receptor family. The adenosine A3 receptor (A3R) is a therapeutic target for conditions like asthma. nih.gov
A study focused on screening potential A3R antagonists utilized agonist-induced inhibition of cAMP to identify positive hits, which were then assessed for subtype selectivity. nih.gov The antagonist affinity was determined using Schild analysis (pA2 values) and fluorescent ligand binding. nih.gov Structure-activity relationship studies revealed that specific chemical moieties are crucial for the antagonistic potency of these compounds. nih.gov Similarly, a series of 2-aryl-9-H or methyl-6-morpholinopurine derivatives were tested for their activity at human A1, A2A, A2B, and A3 adenosine receptor subtypes. mdpi.com Several of these purine (B94841) derivatives showed potent antagonism at A1 and A3 receptors, with functional activity confirmed through intracellular cAMP tests. mdpi.com For example, compound 3v was identified as a potent A3 antagonist with a pKB value of 8.24, while compound 3x was a potent A1 antagonist with a pKB value of 8.25. mdpi.com
The disruption of microtubule dynamics is a well-established anti-cancer strategy. Microtubules, which are polymers of α/β-tubulin heterodimers, are essential for cell division, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov
Several classes of derivatives have been identified as inhibitors of tubulin polymerization. Arylthioindole (ATI) derivatives, for example, are potent inhibitors of tubulin assembly with IC50 values ranging from 0.67 to 4.6 μM. mdpi.com Hybrids of various natural products have been synthesized and evaluated for their influence on tubulin polymerization, with results indicating that the length of the spacer connecting the molecules is important for activity. nih.gov The most effective of these compounds were shown to disrupt microtubule networks in cells. nih.gov Furthermore, carbazole-cyanochalcone derivatives have been identified as dual inhibitors of farnesyltransferase and tubulin polymerization, with one compound, 3a, exhibiting a submicromolar IC50 of 0.24 µM for tubulin polymerization inhibition. mdpi.com
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. The glutamate-nitric oxide-cyclic guanosine (B1672433) monophosphate pathway has been identified as a potential target for certain therapeutic agents. nih.gov
Selective inhibition of specific NOS isoforms is a key area of research. For example, S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline have been synthesized and shown to be selective inhibitors of neuronal nitric oxide synthase (nNOS) relative to endothelial NOS (eNOS). researchgate.net This selectivity is considered therapeutically advantageous, as nonselective inhibition can lead to undesirable side effects. researchgate.net The isothiourea group in these molecules acts as a mimic for the guanidine (B92328) group of L-arginine, the natural substrate for NOS. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Signaling Interference
No published research could be found that investigates the interaction of this compound or its derivatives with the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR signaling cascade is a critical pathway in cellular growth, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers. Therapeutic interference with EGFR signaling is a well-established anti-cancer strategy. However, there is no scientific evidence to date that describes the mechanism by which this compound derivatives might interfere with this pathway, either through direct receptor inhibition, downstream signal transduction modulation, or other mechanisms.
Bcl-2/Bcl-xL Inhibition
The Bcl-2 family of proteins, including Bcl-2 and Bcl-xL, are key regulators of apoptosis (programmed cell death). Their inhibition is a promising therapeutic approach for various malignancies, as it can sensitize cancer cells to apoptosis. A thorough literature search did not yield any studies that have evaluated the potential of this compound or its derivatives to act as inhibitors of Bcl-2 or Bcl-xL. Consequently, there is no data available on their binding affinity, mechanism of inhibition, or the downstream cellular effects of such potential inhibition.
Investigation of Anti-Infective and Agro-Chemical Mechanisms (in vitro studies)
Antiviral Mechanisms of Action (e.g., against plant viruses)
There is a notable absence of research on the antiviral properties of this compound and its derivatives, particularly concerning their mechanisms of action against plant viruses. While the development of novel antiviral agents for agricultural applications is an active area of research, this specific class of compounds does not appear to have been investigated for this purpose. Therefore, no information is available on their potential to inhibit viral replication, interfere with viral entry into host cells, or modulate host defense mechanisms against plant viruses.
Cellular Basis of Antimicrobial and Antifungal Activity
While some carbamimidothioate derivatives have been explored for their antimicrobial and antifungal properties, no specific studies detailing the cellular basis of such activity for this compound derivatives could be located. Mechanistic studies are crucial to understand how a compound exerts its antimicrobial effects, which could include disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. In the absence of such studies for this compound, its potential as an antimicrobial or antifungal agent and its mode of action remain unknown.
In Vitro Pharmacological Profiling and Lead Compound Identification
Pharmacological profiling is a critical step in drug discovery and development, involving the assessment of a compound's activity, selectivity, and potential off-target effects. No in vitro pharmacological profiling data for this compound or its derivatives is publicly available. This includes a lack of information on its potency, efficacy in various cellular assays, and its specificity for any particular biological target. Consequently, without this foundational data, the identification of any lead compounds from this chemical series for further development is not feasible at this time.
Emerging Applications and Future Research Directions
Design of Next-Generation Prop-2-ynyl Carbamimidothioate Scaffolds
The development of next-generation scaffolds based on this compound is a key area of future research. The inherent reactivity of the propargyl group allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to create more complex molecules with diverse functionalities. peptide.com This opens up possibilities for creating libraries of derivatives with modified properties.
Furthermore, the carbamimidothioate core can be readily functionalized. The amino group provides a handle for the introduction of various substituents to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. By systematically altering these substituents, researchers can fine-tune the biological activity and pharmacokinetic profile of the resulting compounds. The design of such scaffolds will focus on creating molecules with enhanced target specificity and reduced off-target effects.
Development of Advanced Screening Platforms for Bioactivity Discovery
To unlock the full therapeutic potential of this compound and its derivatives, the development of advanced screening platforms is essential. High-throughput screening (HTS) assays can be employed to rapidly evaluate large libraries of these compounds against a wide range of biological targets. These targets could include enzymes, receptors, and ion channels implicated in various diseases.
Phenotypic screening, which assesses the effects of compounds on whole cells or organisms, can also be a valuable tool for discovering novel bioactivities without prior knowledge of the specific molecular target. The integration of high-content imaging and analysis with phenotypic screens can provide detailed information on the cellular effects of this compound derivatives, helping to elucidate their mechanisms of action.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of novel compounds based on the this compound scaffold. By analyzing structure-activity relationship (SAR) data from screened libraries, ML models can predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. This approach can significantly reduce the time and cost associated with drug discovery.
Generative AI models can also be used to design novel this compound derivatives with desired properties. These models can learn the underlying chemical patterns from existing active molecules and generate new structures that are likely to have improved efficacy and safety profiles. The use of AI and ML will be instrumental in navigating the vast chemical space of possible derivatives to identify potent and selective therapeutic agents.
Exploration of Novel Therapeutic Areas and Chemical Biology Applications
The unique structural features of this compound suggest its potential application in a variety of therapeutic areas. Given the known antimicrobial properties of thiourea (B124793) derivatives, this scaffold is a promising starting point for the development of new antibacterial and antifungal agents. nih.govmdpi.com The propargyl group is also found in several anticancer drugs, indicating that derivatives of this compound could be explored for their cytotoxic activity against cancer cells. researchgate.net
Beyond traditional therapeutic applications, the propargyl group's reactivity makes it a valuable tool for chemical biology. This compound-based probes could be designed for activity-based protein profiling (ABPP) to identify novel drug targets and to study biological pathways. These probes can covalently label specific proteins, allowing for their identification and characterization.
Opportunities for Sustainable Synthesis and Green Chemistry Approaches
Future research will also focus on developing sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. The principles of green chemistry, such as the use of safer solvents, renewable starting materials, and catalytic reactions, will be central to these efforts.
For instance, the development of one-pot, multi-component reactions for the synthesis of these compounds would reduce waste and improve efficiency. The use of biocatalysis, employing enzymes to carry out specific chemical transformations, could also offer a greener alternative to traditional synthetic methods. By embracing green chemistry, the environmental impact of producing these potentially valuable compounds can be minimized.
Q & A
Q. What are the recommended synthetic methodologies for Prop-2-ynyl carbamimidothioate, and how can experimental reproducibility be ensured?
A one-pot multicomponent reaction using aromatic aldehydes, ethyl 2-cyanoacetate, and S-benzylisothiourea hydrochloride is a high-yield method (85–92%) with short reaction times (3–5 hours) . Key steps include:
- Maintaining anhydrous conditions.
- Using ethanol as a solvent at reflux temperature.
- Purification via recrystallization from ethanol. Reproducibility requires strict adherence to molar ratios (1:1:1.2 for aldehyde:ethyl 2-cyanoacetate:S-benzylisothiourea) and temperature control (±2°C).
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 3–5 hours |
| Yield Range | 85–92% |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?
- IR Spectroscopy : Detect characteristic peaks for C≡N (2200–2250 cm⁻¹) and C=S (1250–1350 cm⁻¹) .
- ¹H/¹³C NMR : Identify propargyl protons (δ 2.5–3.0 ppm for ≡C-H) and carbamimidothioate carbons (δ 160–170 ppm) .
- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C, H, N, S percentages.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- First Aid : For inhalation, move to fresh air and administer oxygen if needed; for skin contact, wash with soap and water for 15 minutes .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing propargyl vs. allyl derivatives of carbamimidothioates?
Propargyl derivatives (e.g., this compound) exhibit higher yields (15–20% increase) compared to allyl analogs due to enhanced nucleophilic reactivity of the triple bond. Key factors:
- Catalyst : Use 0.5–1.0 mol% CuI to stabilize propargyl intermediates .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reaction kinetics .
| Derivative Type | Average Yield | Key Reactivity Factor |
|---|---|---|
| Propargyl | 85–92% | Triple bond stabilization |
| Allyl | 65–75% | Conjugation-limited reactivity |
Q. What computational methods are suitable for analyzing the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate hydrolytic stability in aqueous environments (e.g., AMBER force field) .
- Data Output : Generate electrostatic potential maps to visualize nucleophilic/electrophilic sites.
Q. How should researchers address contradictions in spectroscopic data during structural characterization?
- Cross-Validation : Compare IR, NMR, and mass spectrometry results to resolve ambiguities (e.g., distinguishing C≡N from C≡C vibrations) .
- Crystallography : Use single-crystal X-ray diffraction (SHELX programs) for unambiguous structure determination .
- Statistical Analysis : Apply χ² tests to evaluate elemental analysis discrepancies .
Q. What experimental designs are effective for studying the hydrolytic stability of this compound under varying pH conditions?
- Kinetic Studies : Monitor degradation rates via HPLC at pH 2–12 (buffer solutions at 25°C) .
- Control Variables : Maintain ionic strength (0.1 M KCl) to isolate pH effects.
- Degradation Products : Identify by LC-MS; propargyl alcohols are common intermediates .
Q. How can mechanistic pathways for this compound reactions be elucidated?
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen or proton transfer steps.
- In Situ Spectroscopy : Employ FTIR or Raman to detect transient intermediates (e.g., thiocyanate radicals) .
- Theoretical Modeling : Map potential energy surfaces using Gaussian software to identify transition states .
Q. What strategies mitigate reproducibility challenges in scaled-up syntheses of this compound?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track reaction progress .
- Scale-Dependent Adjustments : Increase stirring rate (≥500 rpm) to ensure homogeneity in larger batches .
- Batch Record Documentation : Detail deviations in temperature, solvent purity, and mixing efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
